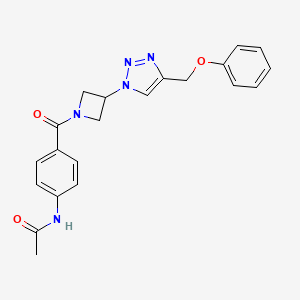

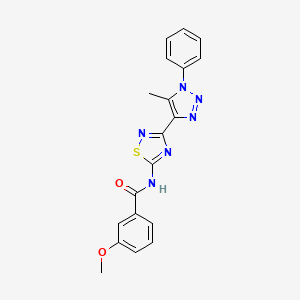

![molecular formula C18H20N4O2S B2553085 1-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲 CAS No. 1797285-75-6](/img/structure/B2553085.png)

1-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative that is likely to possess biological activity due to the presence of benzo[d]oxazole and thiophene moieties. These structural components are known to confer various biological properties to molecules. For instance, benzo[d]isothiazole analogs conjugated with glutamic acid have been synthesized and evaluated for their antiglycation and urease inhibitory activities, showing significant results . Similarly, urea derivatives of benzo[d]isoxazole have been synthesized and characterized, demonstrating antimicrobial and antioxidant activities . These findings suggest that the compound may also exhibit similar biological properties due to structural similarities.

Synthesis Analysis

The synthesis of related compounds typically involves the conjugation of active moieties to a central scaffold, such as piperidinyl or piperazinyl groups, which are then further modified to create the final urea or thiourea derivatives. The synthesis process is often straightforward and efficient, as seen in the creation of urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole, which were characterized by various spectral methods . Although the exact synthesis route for the compound is not detailed, it is likely to follow a similar synthetic strategy.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluoro and methoxy groups can significantly enhance their potency, as observed in the urea and thiourea derivatives of glutamic acid . The molecular structure is often confirmed by spectral data, including IR, 1H, 13C NMR, and mass spectra, which provide detailed information about the arrangement of atoms and the presence of specific functional groups . The molecular structure can also influence the compound's ability to form complexes with other molecules, as seen in the association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates .

Chemical Reactions Analysis

The reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For example, the breaking of an intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation with other molecules . The substituent effect on the association of urea derivatives with hydrogen bonding counterparts has been studied, revealing that electronic repulsions between atoms can significantly affect the formation of complexes . These findings suggest that the compound may also participate in similar chemical reactions, potentially leading to the formation of complexes with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are often determined by the nature of the substituents and the overall molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's solubility and reactivity . The antimicrobial and antioxidant activities of urea derivatives of benzo[d]isoxazole have been evaluated, indicating that these compounds possess properties that make them suitable as lead compounds for drug development .

科学研究应用

合成和生物学重要性

与所述化合物在结构上相关的(硫)脲和苯并噻唑衍生物的组合,已被广泛研究其广泛的生物活性。这些化合物因其在药物化学中的潜力而得到认可,在那里它们作为开发治疗剂的关键成分。它们的应用范围从治疗类风湿性关节炎和系统性红斑狼疮到作为商业杀菌剂和除草剂。这些化合物的合成方法及其药理活性为新型药效团的设计和合成提供了基础,以测试其生物活性 (Rosales-Hernández 等,2022)。

化学反应和机理

涉及 1,2-恶嗪和 1,2-苯并恶嗪的化学反应与感兴趣的化合物密切相关,突出了这些结构在合成手性合成子和亲电试剂中的重要性。这些化合物对于开发具有潜在应用于制药和材料科学等各个领域的新型有机分子至关重要。合成这些化合物的技术强调了这些化学框架在有机合成中的多功能性 (Sainsbury,1991)。

小分子拮抗剂和趋化因子受体

与“1-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-3-(噻吩-2-基)脲”在结构上相似的化合物已被研究为趋化因子受体的拮抗剂,例如 CCR3,其与过敏性疾病的发展有关。这些拮抗剂的构效关系为设计治疗哮喘、特应性皮炎和变应性鼻炎的新型治疗剂提供了宝贵的见解。这些拮抗剂的不同化学类别,包括脲衍生物,说明了该化合物骨架在药物化学中的适应性 (Willems & IJzerman,2009)。

未来方向

属性

IUPAC Name |

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTCWFOIJPLGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)